2-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride
Description
IUPAC Nomenclature and Systematic Classification
2-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride follows systematic naming conventions established by the International Union of Pure and Applied Chemistry for heterocyclic compounds containing nitrogen atoms. The compound is classified as a benzazepine derivative, indicating its structural foundation built upon a bicyclic framework consisting of a fused benzene ring and a seven-membered azepine ring. This systematic classification places the compound within the broader category of heterocyclic organic compounds, specifically those containing nitrogen heteroatoms in ring structures.
The nomenclature reflects several key structural features: the "2-methyl" designation indicates a methyl substituent at the second position of the ring system, while "1-phenyl" denotes a phenyl group attachment at the first position. The "2,3,4,5-tetrahydro" portion of the name specifies the degree of saturation within the seven-membered ring, indicating that four consecutive carbon atoms in the azepine ring are in a reduced, saturated state. The "1H-3-benzazepine" core name establishes the fundamental bicyclic structure, and the "hydrochloride" suffix indicates the presence of a hydrochloric acid salt form.
Properties
IUPAC Name |
4-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N.ClH/c1-13-17(15-8-3-2-4-9-15)16-10-6-5-7-14(16)11-12-18-13;/h2-10,13,17-18H,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAMOVDBAKXUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=CC=CC=C2CCN1)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-47-3 | |
| Record name | 1H-3-Benzazepine, 2,3,4,5-tetrahydro-2-methyl-1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
2-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a compound belonging to the benzazepine class, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
The molecular formula of this compound is , with a molecular weight of approximately 273.8 g/mol. The compound exhibits a melting point range of 234°-236°C and has a density of 1.072 g/cm³ .
Pharmacological Activity
The biological activity of this compound is primarily linked to its interaction with the dopaminergic system. Research indicates that derivatives of benzazepines exhibit significant dopaminergic activity, which can be beneficial in treating conditions such as Parkinson's disease and other neurological disorders.
Dopaminergic Activity
Studies have demonstrated that compounds within the benzazepine class can act as dopamine receptor agonists or antagonists. For instance, certain derivatives have shown efficacy in enhancing dopaminergic transmission in animal models, suggesting potential therapeutic effects in Parkinson's disease management .
Antidepressant Effects
Recent investigations into the pharmacological profile of this compound have revealed its potential antidepressant properties. Animal studies indicate that this compound may influence serotonin and norepinephrine levels in the brain, which are critical neurotransmitters involved in mood regulation .
The mechanism through which this compound exerts its effects is still being elucidated. However, it is hypothesized that the compound interacts with specific dopamine receptor subtypes (D1 and D2) and may modulate their activity as an allosteric modulator . This interaction could enhance dopamine signaling pathways while minimizing side effects associated with direct agonism.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the benzazepine family:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 2-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is with a molecular weight of approximately 273.8 g/mol. The compound features a tetrahydro-benzazepine core structure, which is known for its ability to interact with various neurotransmitter systems.
Dopaminergic Activity
One of the primary applications of this compound lies in its dopaminergic activity. Research indicates that derivatives of benzazepines exhibit significant interactions with dopamine receptors, making them potential candidates for treating conditions such as:
- Parkinson's Disease : Compounds in this class have shown promise in alleviating symptoms by enhancing dopaminergic transmission in the central nervous system (CNS) .
- Schizophrenia : Some studies suggest that benzazepine derivatives may help mitigate symptoms through their action on dopamine pathways .
Cardiovascular Effects
The compound has been noted for its peripheral dopaminergic effects, which can lead to vasodilation and improved blood flow. This makes it a candidate for developing new cardiovascular agents aimed at:
- Hypertension : By modulating dopaminergic pathways, these compounds may offer novel therapeutic strategies for managing high blood pressure .
Diuretic Properties
The diuretic effects observed in some benzazepine derivatives suggest potential applications in treating conditions that require fluid management, such as heart failure or edema .
Case Study 1: Dopamine Receptor Interaction
A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various benzazepine derivatives, including 2-methyl-1-phenyl variants. The findings indicated that these compounds exhibited selective binding to D2 dopamine receptors, which are crucial in Parkinson's disease treatment .
Case Study 2: Cardiovascular Research
Research conducted by Smith et al. (2020) demonstrated that specific benzazepine derivatives could reduce systolic blood pressure in animal models. The study emphasized the role of dopaminergic mechanisms in mediating these effects and suggested further exploration into their therapeutic potential .
Comparison with Similar Compounds
Key Properties:
- Chemical Formula : C₁₆H₁₇ClN₂O
- Molecular Weight : 300.78 g/mol.
- Solubility : Dissolved in saline for intraperitoneal (i.p.) administration.
- Primary Target : Dopamine D1 receptors (Ki < 1 nM).
- Secondary Targets : Moderate affinity for 5-HT₂C receptors (Ki ~50 nM).
SCH23390 blocks both the development and expression of psychostimulant-induced behavioral sensitization (e.g., amphetamine, methamphetamine) and reverses ethanol-seeking behavior in animal models. It also inhibits G protein-activated inwardly rectifying potassium (GIRK) channels, suggesting off-target effects.
Comparison with Structural Analogs
Benzazepine derivatives exhibit diverse pharmacological profiles depending on substituent modifications. Below is a detailed comparison of SCH23390 with key analogs:
SK&F38393 (1-Phenyl-7,8-dihydroxy-2,3,4,5-tetrahydro-1H-3-benzazepine Hydrochloride)
- Structure : Lacks chloro and methyl groups but has 7,8-dihydroxy substitutions.
- Pharmacological Role : Selective dopamine D1-like (DA1) receptor agonist.
- Functional Outcomes : Induces vasodilation in pulmonary circulation; effects blocked by SCH23390.
- Key Difference : Agonist vs. antagonist activity driven by hydroxy vs. chloro/hydroxy substitutions.
SKF 81297 (R-(+)-6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine Hydrobromide)
Lorcaserin Hydrochloride ((R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine Hydrochloride Hemihydrate)
- Structure : 8-chloro and 1-methyl substitutions.
- Pharmacological Role : Selective 5-HT₂C receptor agonist.
- Functional Outcomes : FDA-approved for obesity; modulates appetite and energy expenditure.
- Key Difference : Methyl at position 1 and chloro at position 8 shift selectivity from D1 to 5-HT₂C receptors.
7-Fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine Hydrochloride
- Structure : Fluorine at position 7 instead of chloro.
- Pharmacological Role : 5-HT receptor ligand with applications in Alzheimer’s and schizophrenia research.
- Key Difference : Fluorine substitution reduces D1 affinity but retains serotonergic activity.
Structural and Functional Analysis (Data Table)
Critical Discussion of Pharmacological Profiles
- Substituent Position : Chloro at position 7 (SCH23390) vs. 8 (lorcaserin) dictates receptor selectivity (D1 vs. 5-HT₂C).
- Functional Groups : Hydroxy groups in SK&F38393 and SKF 81297 confer agonist activity, while chloro/hydroxy in SCH23390 promotes antagonism.
- Off-Target Effects : SCH23390’s 5-HT₂C affinity complicates behavioral studies, whereas SKF 81297 and lorcaserin exhibit higher selectivity.
Preparation Methods
Synthetic Steps
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation of 2-arylethylamine with 2-chloroethyl phenyl sulfide | Reflux in dioxane with Na2CO3, NaI, TBAB for 72 h | 80 (amine), 15 (dialkyl derivative) | Formation of secondary amine intermediate |
| 2 | Formylation of amine to N-formyl derivative | Formic acid and acetic anhydride | High | Prepares substrate for oxidation |
| 3 | Oxidation to sulfoxide | NaIO4 in aqueous methanol, 70°C, 1 h | Good | Sulfoxide is key for cyclization |
| 4 | Pummerer-type cyclization | TFAA in benzene, rt, 24 h (Method A) or TFAA-BF3·Et2O (Method B) | 47-80 | Cyclization yields 3-formyl benzazepine |
| 5 | Reductive removal of phenylsulfanyl group | NiCl2-NaBH4 in MeOH-THF | Good | Produces N-formyl-3-benzazepine |
| 6 | Deprotection of N-formyl group | 20% NaOH hydrolysis or LiAlH4 reduction | Good | Yields 3-benzazepines or N-methyl derivatives |
Reaction Details and Yields
- The Pummerer cyclization is sensitive to the electronic nature of the aromatic ring; electron-donating groups (e.g., methoxy) enhance cyclization efficiency.
- Use of BF3·Et2O as an additive improves cyclization yield with less activated aromatic rings.
- Overall yields for benzazepines (10a) and N-methylbenzazepines (11a) are 38% and 24%, respectively, from commercially available starting materials.
Mechanistic Insight
The Pummerer reaction proceeds via activation of the sulfoxide by trifluoroacetic anhydride, generating a thionium ion intermediate that undergoes intramolecular electrophilic aromatic substitution to form the benzazepine ring.
Method 2: Ring Enlargement via Oxime and Reduction
Source: Chinese Patent CN102702103A (2012)
This method involves the preparation of 2,3,4,5-tetrahydro-1H-benzo[b]azepine via ring enlargement of an oxime intermediate derived from 1-tetrahydronaphthalenone.
Synthetic Steps
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Formation of oxime from 1-tetrahydronaphthalenone | Reaction with hydroxylamine | Generates oxime intermediate |
| 2 | Ring enlargement | Polyphosphoric acid (PPA) heating | Converts oxime to benzazepine ketone |
| 3 | Reduction | Lithium aluminium hydride (LiAlH4) in THF, under nitrogen, -10 to 120°C, 8-24 h | Reduces ketone to tetrahydrobenzazepine |
Advantages
- The process is designed for industrial scalability with simple and convenient reaction conditions.
- Each step is optimized for operational ease and yield.
- The use of polyphosphoric acid facilitates ring expansion efficiently.
Comparative Analysis of Methods
| Feature | Pummerer-Type Cyclization | Oxime Ring Enlargement & Reduction |
|---|---|---|
| Starting Materials | 2-arylethylamines, 2-chloroethyl phenyl sulfide | 1-tetrahydronaphthalenone |
| Key Intermediate | N-(2-arylethyl)-N-(2-phenylsulfinylethyl)formamides | Oxime of tetrahydronaphthalenone |
| Cyclization Method | Pummerer reaction (TFAA, BF3·Et2O) | Ring enlargement with polyphosphoric acid |
| Reduction Step | NiCl2-NaBH4 or LiAlH4 | LiAlH4 |
| Industrial Suitability | Moderate, multi-step, moderate yields | High, simpler steps, suitable for scale-up |
| Yields | Moderate (overall 24-38%) | Not explicitly stated, but optimized for industrial yield |
| Mechanistic Complexity | Involves thionium ion intermediates | Classical oxime ring expansion |
Additional Notes on Preparation and Purification
- Chromatographic purification (silica gel column chromatography) is commonly employed after key steps to isolate intermediates and final products.
- Reaction monitoring by TLC and spectroscopic methods (NMR, IR, MS) is standard to ensure reaction completion and purity.
- Protective atmosphere (nitrogen) is used during sensitive reduction steps to prevent oxidation.
Summary Table of Key Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Alkylation | 2-Chloroethyl phenyl sulfide, Na2CO3, NaI, TBAB, dioxane reflux | Reflux (~101°C) | 72 h | 80 (amine) | Phase transfer catalysis |
| Formylation | Formic acid, Ac2O | Room temp | Few hours | High | Prepares formamide |
| Oxidation | NaIO4, MeOH-H2O | 70°C | 1 h | Good | Sulfoxide formation |
| Cyclization | TFAA in benzene or TFAA-BF3·Et2O | Room temp | 24 h | 47-80 | Pummerer reaction |
| Reduction (phenylsulfanyl removal) | NiCl2-NaBH4, MeOH-THF | Room temp | Hours | Good | Produces N-formyl benzazepine |
| Deprotection | 20% NaOH or LiAlH4 | RT or reflux | Hours | Good | Yields benzazepines |
Q & A
Basic: What are the recommended analytical methods for assessing the purity of 2-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride?
Answer:
High-performance liquid chromatography (HPLC) is the primary method for purity assessment, particularly for detecting impurities at levels ≤0.5%. To optimize resolution, use a C18 column with a mobile phase gradient of acetonitrile and phosphate buffer (pH 3.0). Retention time comparisons against reference standards and UV detection at 220–260 nm are critical for identifying structural analogs or byproducts . For quantitative analysis, ensure calibration curves are validated over a range of 0.1–10 μg/mL, with recovery rates ≥98%. Impurity profiling should follow ICH guidelines, emphasizing peak integration thresholds and system suitability tests .
Basic: What synthetic routes are reported for benzazepine hydrochloride derivatives, and how can they be adapted for 2-methyl-1-phenyl substitution?
Answer:
Common routes involve reductive amination or cyclization of substituted phenethylamines. For 2-methyl-1-phenyl derivatives, a modified Pictet-Spengler reaction is recommended:
React 3-phenylpropanal with methylamine under acidic conditions to form the tetrahydroisoquinoline intermediate.
Introduce the methyl group via Friedel-Crafts alkylation using methyl chloride and AlCl₃.
Hydrochloride salt formation is achieved by treating the free base with HCl in ethanol .
Key challenges include controlling regioselectivity during cyclization and minimizing racemization. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 1:2) and pH adjustments during salt formation are critical for yields >75% .
Basic: What safety protocols are essential for handling benzazepine hydrochlorides in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and ANSI Z87.1-compliant goggles. Use NIOSH-approved N95 respirators if airborne particulates are generated during weighing .
- Ventilation: Conduct procedures in a fume hood with ≥100 ft/min face velocity. Avoid recirculating HVAC systems to prevent aerosol accumulation .
- Spill Management: Absorb with inert material (e.g., vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste under EPA guidelines .
- Storage: Store at 2–8°C in amber glass vials with PTFE-lined caps to prevent hydrolysis. Monitor for deliquescence using humidity indicators .
Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?
Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates for cyclization steps. Key parameters:
- Activation Energy: Target <25 kcal/mol for feasible room-temperature reactions.
- Solvent Effects: Simulate dielectric constants (ε) of ethanol (24.3) or DMF (36.7) using COSMO-RS to optimize polarity .
Machine learning (ML) models trained on PubChem data (e.g., reaction yields, substituent effects) can narrow experimental conditions. For example, Bayesian optimization reduces trial runs by 60% while achieving ≥90% confidence in regioselectivity .
Advanced: How do structural analogs of this compound inform its potential pharmacological activity?
Answer:
- Dopaminergic Activity: Analogous 3-benzazepines (e.g., (±)-8-chloro derivatives) show D2 receptor antagonism (IC₅₀ = 12 nM). Methyl substitution at position 2 enhances blood-brain barrier penetration (logP = 2.8 vs. 1.9 for unsubstituted analogs) .
- Metabolic Stability: Introduction of a phenyl group at position 1 reduces CYP3A4-mediated oxidation by 40%, as shown in microsomal assays (t₁/₂ = 120 min vs. 70 min for non-phenyl analogs) .
Comparative molecular field analysis (CoMFA) models highlight steric bulk at position 2 as critical for selectivity over serotonin receptors (5-HT2A pKi < 6.0) .
Advanced: How should researchers resolve contradictions in reported toxicity data for benzazepine hydrochlorides?
Answer:
Discrepancies often arise from assay variability (e.g., MTT vs. LDH for cytotoxicity). A tiered approach is recommended:
In vitro: Replicate studies using primary hepatocytes (e.g., HepG2 cells) with standardized protocols (24-h exposure, 10% FBS).
Mechanistic Studies: Assess mitochondrial membrane potential (JC-1 staining) and ROS generation (DCFH-DA assay) to distinguish apoptotic vs. necrotic pathways .
Species-Specific Differences: Compare murine (ICR) and human (THLE-2) cell lines, as metabolic enzymes like CYP2D6 show 30% variance in clearance rates .
Advanced: What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?
Answer:
- Chiral Resolution: Use (R)-(−)-mandelic acid for diastereomeric salt formation (≥99% ee) in ethanol/water (3:1). Monitor crystallization at −20°C for 48 h .
- Continuous Flow Reactors: Optimize residence time (15–20 min) and pressure (2–3 bar) to suppress racemization. Inline FTIR ensures real-time control of intermediates .
- Byproduct Mitigation: Add molecular sieves (3Å) during amide coupling to sequester HCl, reducing dimerization byproducts to <1% .
Advanced: How do substituent positions (e.g., methoxy vs. methyl groups) affect the compound’s physicochemical properties?
Answer:
- Lipophilicity: Methyl substitution increases logP by 0.3–0.5 units compared to methoxy analogs, enhancing membrane permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2 assays) .
- Aqueous Solubility: Methyl groups reduce solubility by 40% (2.1 mg/mL vs. 3.5 mg/mL for methoxy derivatives) due to decreased hydrogen bonding. Use cyclodextrin complexation (e.g., HP-β-CD) to improve solubility to 8.2 mg/mL .
- Thermal Stability: DSC shows methyl-substituted analogs have higher decomposition onset temperatures (Td = 215°C vs. 195°C for methoxy), attributed to reduced electron-withdrawing effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
